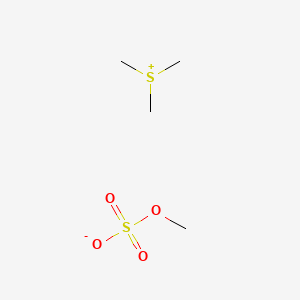
5-Chloro-2-fluorobenzylamine
Descripción general
Descripción
“5-Chloro-2-fluorobenzylamine” is a chemical compound with the molecular formula C7H7ClFN . It is also known as "(5-Chloro-2-fluorophenyl)methylamine" . The compound is typically stored at ambient temperature and is a liquid in its physical form .
Physical And Chemical Properties Analysis
“5-Chloro-2-fluorobenzylamine” is a liquid at 20 degrees Celsius . It has a molecular weight of 159.59 . The compound has a flash point of 84 °C and a specific gravity of 1.28 .
Aplicaciones Científicas De Investigación
Corrosion Inhibition
5-Chloro-2-fluorobenzylamine has been studied for its potential in inhibiting corrosion, particularly in mild steel in hydrochloric acid media. Research by Hussein (2015) found that the efficiency of this compound as a corrosion inhibitor increased with higher concentrations and lower temperatures. The study utilized weight loss and hydrogen gas evolution methods, indicating that the inhibitor promotes chemisorption, contributing to the formation of a protective film on the metal surface, thereby preventing corrosion (Hussein, 2015).
Structural and Dynamical Properties
Calabrese et al. (2013) examined the impact of ring fluorination on 2-fluorobenzylamine, noting significant effects on the molecular structure and dynamics. The study employed rotational spectroscopy and quantum chemical methods, revealing insights into the molecular conformations and tunneling motions influenced by fluorination (Calabrese et al., 2013).
Supramolecular Assemblies
In a study by Wang et al. (2015), 4-fluorobenzylamine was used to form various supramolecular salts. The research highlighted the role of intermolecular interactions, including hydrogen bonds and weak C-H interactions, in self-assembling diverse supramolecular architectures. This has implications for designing functional materials with specific structural properties (Wang et al., 2015).
Pharmaceutical Research
Fang et al. (2016) conducted research on 5-fluorouracil-derived benzimidazoles as potential antimicrobial agents. This study is significant for understanding the antimicrobial properties of fluorobenzylamine derivatives and their interactions with biological targets like DNA (Fang et al., 2016).
Photoregulated Drug Release
Agasti et al. (2009) explored the conjugation of an anticancer drug to gold nanoparticles through a photocleavable linkage, demonstrating a method for controlled drug release. This research has implications for the development of targeted cancer therapies (Agasti et al., 2009).
Safety And Hazards
Propiedades
IUPAC Name |
(5-chloro-2-fluorophenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClFN/c8-6-1-2-7(9)5(3-6)4-10/h1-3H,4,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFLBLJKULFDOTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80378597 | |
| Record name | 5-Chloro-2-fluorobenzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80378597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-fluorobenzylamine | |
CAS RN |
261723-26-6 | |
| Record name | 5-Chloro-2-fluorobenzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80378597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Chloro-2-fluorobenzylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















